molecular formula C13H11N5O2 B2920340 Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-24-8

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2920340
CAS No.: 907971-24-8
M. Wt: 269.264
InChI Key: SYOMBZUBQOTGBB-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group at the 7-position.

    5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol: Another triazolopyrimidine derivative with a hydroxyl group.

Uniqueness

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the pyridine ring, which can enhance its biological activity and specificity. The methyl ester group also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Properties

IUPAC Name

methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMBZUBQOTGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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